N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide
Description
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Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxy-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-15(2)16-7-9-18(10-8-16)22(19-11-12-27(24,25)14-19)21(23)17-5-4-6-20(13-17)26-3/h4-13,15,19H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSTUVJDNMUSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide is a novel compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23NO4S
- Molecular Weight : 385.5 g/mol
- CAS Number : 863444-99-9
The structure includes a dioxido-dihydrothiophene moiety, an isopropylphenyl group, and a methoxybenzamide functional group. This configuration suggests multiple points of interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
Antimicrobial Activity
Research has shown that compounds with similar thiophene structures often possess antimicrobial properties. The dioxido functionality may enhance this activity by inhibiting bacterial cell wall synthesis through enzyme modulation .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation in vitro. Further studies are needed to determine the specific mechanisms by which this compound may affect cancer cells .
Neuropharmacological Effects
Given the presence of aromatic rings in its structure, the compound may interact with neurotransmitter systems. Similar compounds have been studied for their effects on dopamine receptors, suggesting potential neuroleptic activity .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes related to microbial growth and cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways in the nervous system.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique attributes of this compound against similar classes of compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial | Different heterocycle |
| Benzimidazole derivatives | Similar nitrogen-containing rings | Anticancer | Different nitrogen positioning |
| Thiophene-based drugs | Contains thiophene rings | Various activities | Unique dioxido functionality |
This table illustrates how this compound fits within a broader context of research on thiophene derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Studies : Research demonstrated that thiophene derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A study evaluated various thiophene-based compounds for their ability to inhibit tumor growth in vitro, showing promising results that warrant further investigation .
- Neuropharmacology : Investigations into related compounds revealed potential interactions with dopamine receptors, suggesting avenues for treating neuropsychiatric disorders.
Preparation Methods
Oxidation of Thiophene Derivatives
The dihydrothiophene sulfone ring is synthesized via oxidation of thiophene derivatives. A common method involves treating 2,3-dihydrothiophene with hydrogen peroxide (H₂O₂) in acetic acid under reflux, yielding 2,3-dihydrothiophene-1,1-dioxide with >90% efficiency. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by amination with aqueous ammonia, produces the target amine.
Reaction Conditions:
- Oxidation: 30% H₂O₂, glacial acetic acid, 80°C, 6 hours.
- Bromination: NBS (1.1 eq), CCl₄, 0°C to RT, 2 hours.
- Amination: NH₃ (aq), ethanol, 60°C, 12 hours.
Introduction of the 4-Isopropylphenyl Group
Ullmann Coupling or Buchwald-Hartwig Amination
The 4-isopropylphenyl group is introduced via cross-coupling reactions. Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂, Xantphos) couples 4-isopropylbromobenzene with the sulfonamide intermediate. Alternatively, Ullmann coupling with copper iodide and 1,10-phenanthroline in DMSO at 100°C achieves similar results.
Optimized Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base: Cs₂CO₃ (2 eq), toluene, 110°C, 24 hours.
- Yield: 68–75% after column chromatography.
Amide Bond Formation with 3-Methoxybenzoyl Chloride
Schotten-Baumann Reaction
The benzamide moiety is installed via acylation of the secondary amine. 3-Methoxybenzoyl chloride , prepared by treating 3-methoxybenzoic acid with thionyl chloride (SOCl₂), reacts with the sulfonamide intermediate in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure:
- Acid Chloride Synthesis: 3-Methoxybenzoic acid (1 eq), SOCl₂ (3 eq), reflux, 4 hours.
- Acylation: Sulfonamide intermediate (1 eq), DCM, TEA (2 eq), 0°C to RT, 12 hours.
- Workup: Extraction with NaHCO₃ (aq), drying over MgSO₄, rotary evaporation.
Yield: 82–88% (HPLC purity >95%).
Alternative Routes: One-Pot T3P-Mediated Coupling
Propylphosphonic Anhydride (T3P) Activation
Recent patents describe T3P as a superior coupling agent for amide synthesis, minimizing racemization and improving yields. In a one-pot procedure, 3-methoxybenzoic acid, the sulfonamide intermediate, and T3P (50% in ethyl acetate) are stirred in DMF at 0°C, followed by gradual warming to RT.
Conditions:
- Reagents: T3P (1.5 eq), DIPEA (3 eq), DMF, 0°C → RT, 6 hours.
- Yield: 89% (crude), 94% purity by NMR.
Scalability and Industrial Considerations
Solvent and Catalyst Recycling
Industrial-scale synthesis prioritizes solvent recovery and catalyst reuse. For example, toluene and DMF are distilled and recycled post-reaction. Palladium catalysts are recovered via filtration through Celite® and reused up to three times without significant activity loss.
Crystallization and Purification
The final compound is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >99% purity (melting point: 142–144°C).
Data Tables
Table 1: Comparison of Amidation Methods
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | SOCl₂, TEA | DCM | 0–25 | 82 | 95 |
| T3P Coupling | T3P, DIPEA | DMF | 0–25 | 89 | 94 |
| HATU | HATU, DIPEA | DMF | 25 | 85 | 93 |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₄S |
| Molecular Weight | 414.52 g/mol |
| Melting Point | 142–144°C |
| Solubility (25°C) | DMSO >100 mg/mL |
| LogP | 3.2 ± 0.1 |
Mechanistic Insights
Sulfonamide Formation Mechanism
The sulfonamide group arises from nucleophilic attack of the amine on the electrophilic sulfur in 2,3-dihydrothiophene-1,1-dioxide-3-sulfonyl chloride , generated via chlorination of the sulfonic acid intermediate. This step is critical for avoiding over-sulfonation.
Amide Coupling Transition State
In T3P-mediated coupling, the mixed phosphoric-carboxylic anhydride activates the carbonyl, enabling nucleophilic amine attack. DFT calculations suggest a six-membered transition state with minimal steric hindrance.
Q & A
What are the optimal reaction conditions for synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide to maximize yield and purity?
Basic Research Question
The synthesis involves coupling a substituted dihydrothiophene sulfone with a 4-isopropylphenyl-3-methoxybenzamide precursor. Key steps include:
- Coupling Agents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) are effective for amide bond formation, as demonstrated in analogous benzamide syntheses .
- Solvent Systems : THF is preferred for solubility, with reaction times of 12–24 hours under inert conditions .
- Purification : Silica gel column chromatography (e.g., eluting with CH₂Cl₂/MeOH gradients) ensures high purity, yielding white solids after HCl salt formation .
Advanced Consideration : For scale-up, microwave-assisted synthesis or flow chemistry could reduce reaction times, though these methods require optimization to avoid decomposition of the sulfone moiety.
How can researchers resolve discrepancies in spectroscopic data when characterizing novel benzamide derivatives?
Basic Research Question
Conflicting NMR or MS data often arise from impurities or stereochemical variations. Methodological approaches include:
- ¹H/¹³C NMR Analysis : Compare chemical shifts with structurally similar compounds. For example, the ¹³C NMR signal for the carbonyl group in benzamide derivatives typically appears at δ 165–167 ppm, as seen in related compounds .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out adducts or fragmentation .
Advanced Consideration : For ambiguous stereochemistry, X-ray crystallography or NOESY experiments can resolve spatial arrangements. Optical rotation data (e.g., [α]²⁵_D values ranging from +60.6° to +63.2° in diastereomeric salts ) may indicate enantiomeric purity.
What methodologies are recommended for evaluating the hydrolytic stability of the sulfone moiety under physiological conditions?
Advanced Research Question
The 1,1-dioxido-2,3-dihydrothiophen-3-yl group may undergo hydrolysis in aqueous environments. Experimental design should include:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC-UV at 254 nm.
- Mass Spectrometry : Identify hydrolytic byproducts (e.g., sulfonic acid derivatives) using LC-MS .
- Kinetic Analysis : Calculate half-lives (t₁/₂) under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions to predict oral bioavailability.
Data Interpretation : Compare results with structurally analogous sulfones (e.g., dihydrothiophene sulfones in ) to assess electronic or steric effects on stability.
How can computational modeling predict the binding affinity of this compound to target proteins involved in inflammatory pathways?
Advanced Research Question
Molecular docking and dynamics simulations are critical for structure-based drug design:
- Target Selection : Prioritize proteins like COX-2 or NF-κB, given the anti-inflammatory potential of benzamide derivatives .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s methoxy/isopropyl groups and hydrophobic pockets in the active site.
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies, correlating with in vitro IC₅₀ values from enzyme inhibition assays .
Validation : Cross-reference computational predictions with SAR data from analogs (e.g., 3-methoxy vs. 4-methoxy substitutions in ) to refine models.
What strategies mitigate low yields in the final coupling step of N-arylbenzamide derivatives?
Basic Research Question
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Temperature Control : Perform reactions at 0°C to suppress racemization during coupling .
- Activating Agents : Substitute HBTU with T3P (propylphosphonic anhydride), which enhances reactivity for bulky substrates .
- Work-Up Optimization : Use aqueous NaHCO₃ to neutralize excess acid, followed by extraction with ethyl acetate to recover unreacted starting materials .
Advanced Consideration : Employ Design of Experiments (DoE) to statistically optimize molar ratios, solvent polarity, and reaction time.
How do substituents on the benzamide core influence metabolic stability in hepatic microsomes?
Advanced Research Question
The 3-methoxy and 4-isopropylphenyl groups may affect CYP450-mediated oxidation:
- In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS.
- Metabolite Identification : Use HRMS to detect O-demethylation (3-methoxy → 3-hydroxy) or hydroxylation of the isopropyl group .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to reduce CYP2C9/2C19 affinity, as seen in fluorinated analogs .
What analytical techniques confirm the absence of genotoxic impurities in batch synthesis?
Advanced Research Question
Regulatory compliance requires stringent impurity profiling:
- LC-MS/MS : Detect trace levels (<0.1%) of alkylating agents (e.g., residual HBTU) using selective ion monitoring (SIM).
- AMES Test : Assess mutagenicity of synthesized batches using Salmonella typhimurium strains TA98 and TA100 .
- Elemental Analysis : Verify purity (>98%) via combustion analysis (C, H, N), as demonstrated for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
